molecular formula C17H16N2 B14561460 2-{2-[4-(Dimethylamino)phenyl]ethenyl}benzonitrile CAS No. 62100-11-2

2-{2-[4-(Dimethylamino)phenyl]ethenyl}benzonitrile

Cat. No.: B14561460
CAS No.: 62100-11-2
M. Wt: 248.32 g/mol
InChI Key: KTUNLQULMOUXOW-UHFFFAOYSA-N
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Description

2-{2-[4-(Dimethylamino)phenyl]ethenyl}benzonitrile is an organic compound with the molecular formula C17H16N2. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a benzonitrile group through an ethenyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(Dimethylamino)phenyl]ethenyl}benzonitrile typically involves the condensation of 4-(dimethylamino)benzaldehyde with benzonitrile in the presence of a base. One common method is the Knoevenagel condensation, where the aldehyde and nitrile react in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(Dimethylamino)phenyl]ethenyl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{2-[4-(Dimethylamino)phenyl]ethenyl}benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-{2-[4-(Dimethylamino)phenyl]ethenyl}benzonitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[4-(Dimethylamino)phenyl]ethylidene}benzonitrile
  • 1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate

Uniqueness

2-{2-[4-(Dimethylamino)phenyl]ethenyl}benzonitrile is unique due to its specific structural features, such as the presence of both a dimethylamino group and a benzonitrile moiety.

Properties

CAS No.

62100-11-2

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

2-[2-[4-(dimethylamino)phenyl]ethenyl]benzonitrile

InChI

InChI=1S/C17H16N2/c1-19(2)17-11-8-14(9-12-17)7-10-15-5-3-4-6-16(15)13-18/h3-12H,1-2H3

InChI Key

KTUNLQULMOUXOW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2C#N

Origin of Product

United States

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